molecular formula C10H19NO B1358866 4-(Cyclopentyloxy)piperidine CAS No. 933736-13-1

4-(Cyclopentyloxy)piperidine

Cat. No.: B1358866
CAS No.: 933736-13-1
M. Wt: 169.26 g/mol
InChI Key: WXCOOOOLRWUYPY-UHFFFAOYSA-N
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Description

4-(Cyclopentyloxy)piperidine is an organic compound with the molecular formula C10H19NO It consists of a piperidine ring substituted with a cyclopentyloxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentyloxy)piperidine typically involves the reaction of piperidine with cyclopentanol under specific conditions. One common method includes the use of palladium on activated carbon as a catalyst in the presence of hydrogen gas. The reaction is carried out in a mixture of ethanol and ethyl acetate under a pressure of 1034.32 Torr .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentyloxy)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the cyclopentyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

4-(Cyclopentyloxy)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclopentyloxy)piperidine is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and biological properties compared to other piperidine derivatives. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-cyclopentyloxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-4-9(3-1)12-10-5-7-11-8-6-10/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCOOOOLRWUYPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Cyclopentyloxy)piperidine
Reactant of Route 2
4-(Cyclopentyloxy)piperidine
Reactant of Route 3
4-(Cyclopentyloxy)piperidine
Reactant of Route 4
4-(Cyclopentyloxy)piperidine
Reactant of Route 5
4-(Cyclopentyloxy)piperidine
Reactant of Route 6
4-(Cyclopentyloxy)piperidine

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